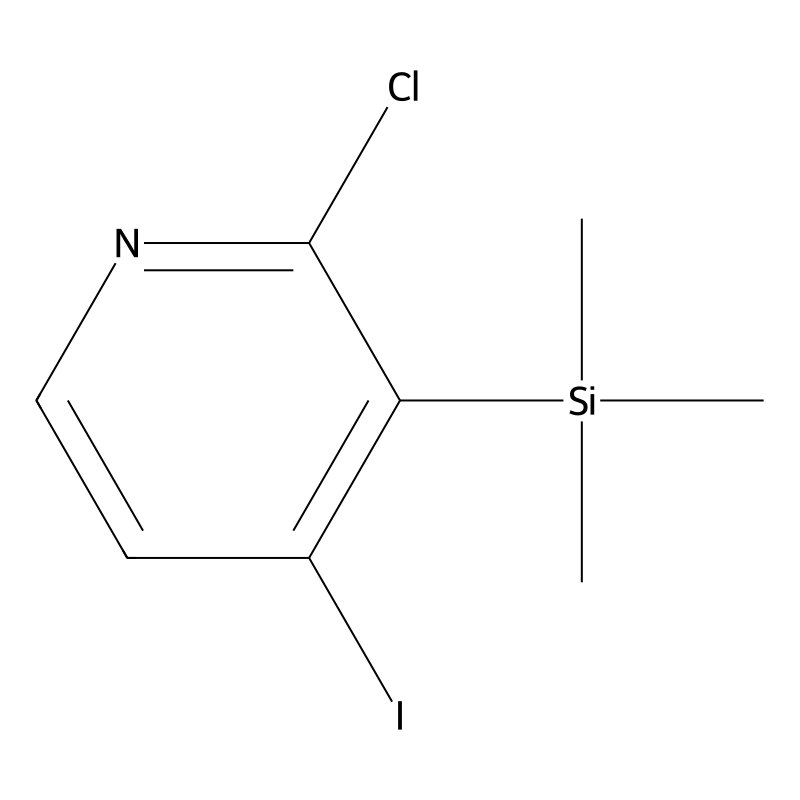2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field: Agrochemical and Pharmaceutical Industries
Results: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Synthesis of Pyrazolo[3,4-c]pyridine
Field: Synthesis of Fluorinated Organic Chemicals
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a pyridine derivative characterized by the presence of chlorine and iodine substituents as well as a trimethylsilyl group. Its molecular formula is C₈H₁₁ClINSi, and it has a molecular weight of 311.62 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen atoms and the silicon-containing trimethylsilyl group, which can enhance solubility and stability in various chemical environments .
The presence of the halogen atoms in 2-chloro-4-iodo-3-(trimethylsilyl)pyridine allows for various nucleophilic substitution reactions. For instance, it can undergo:
- Nucleophilic substitution: The chlorine or iodine can be replaced by nucleophiles such as amines or thiols, leading to the formation of new pyridine derivatives.
- Cross-coupling reactions: Utilizing palladium-catalyzed methods, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aryl or alkenyl groups .
These reactions are significant for building complex organic molecules in pharmaceutical research.
The synthesis of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine typically involves:
- Starting Materials: Using 2-chloro-4-iodopyridine as a precursor.
- Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved through reactions with chlorotrimethylsilane in the presence of a base, facilitating the replacement of an active hydrogen atom on the pyridine ring .
- Purification: The final product is usually purified via column chromatography to ensure high purity for subsequent applications.
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry: Potentially useful in developing new pharmaceuticals due to its reactive functional groups.
- Material Science: Its unique properties may contribute to the development of novel materials with specific electronic or optical characteristics .
Interaction studies involving 2-chloro-4-iodo-3-(trimethylsilyl)pyridine could focus on:
- Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
- Biological Interactions: Investigating how this compound interacts at a cellular level could reveal its potential therapeutic effects or toxicological profiles.
Such studies are critical for assessing both the efficacy and safety of compounds intended for pharmaceutical use .
Several compounds share structural similarities with 2-chloro-4-iodo-3-(trimethylsilyl)pyridine. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Chloro-5-iodo-pyridine | 0.79 | Contains iodine and chlorine, used in synthesis |
| 2-Chloro-3-(trimethylsilyl)pyridine | 0.75 | Similar silylation but different positioning |
| 2-Chloro-5-iodo-4-methylpyridine | 0.74 | Methyl substitution alters reactivity |
| 2-Chloro-5-iodo-pyridinamine | 0.72 | Amino group introduces different reactivity |
These compounds highlight the unique attributes of 2-chloro-4-iodo-3-(trimethylsilyl)pyridine, particularly its specific halogen placements and the presence of a trimethylsilyl group, which can significantly influence chemical behavior and potential applications .








